4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide” is complex. It includes a morpholinopyrimidine core, which is a common structure in many bioactive compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the morpholinopyrimidine core include a density of 1.4±0.1 g/cm3, boiling point of 324.3±52.0 °C at 760 mmHg, and vapour pressure of 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the synthesis and evaluation of compounds incorporating benzenesulfonamide moiety for antimicrobial properties. For instance, a study on novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showed promising activity against Mycobacterium tuberculosis, highlighting the potential of benzenesulfonamide derivatives in treating tuberculosis (Ghorab et al., 2017).
Enzyme Inhibition
Compounds with benzenesulfonamide structures have been investigated for their inhibitory effects on various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. A study reported moderate to potent inhibitory activities for benzenesulfonamides incorporating triazine moieties against these enzymes, suggesting their potential in developing treatments for Alzheimer's and related conditions (Lolak et al., 2020).
Anti-tumor Activity
The exploration of benzenesulfonamide derivatives extends into anticancer research, with various compounds evaluated for their potential to inhibit tumor growth. Notably, some benzenesulfonamide derivatives have shown promising anti-breast cancer activities, indicating their potential as therapeutic agents in oncology. Molecular docking studies have supported these findings, suggesting interactions with key receptors involved in cancer progression (Kumar et al., 2021).
Cyclin-Dependent Kinase 2 Inhibition
Pyrimidine-benzenesulfonamide derivatives have been designed and evaluated for their inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. Molecular docking simulations have been utilized to guide the synthesis of these compounds, which were then tested for their anti-proliferative activity against cultured human cell lines. This research suggests the potential of benzenesulfonamide derivatives in developing treatments targeting cancer cell proliferation (Fathalla et al., 2012).
Orientations Futures
The future directions of research on “4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for inflammation-associated disorders .
Propriétés
IUPAC Name |
4-butoxy-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-3-4-11-28-18-5-7-19(8-6-18)29(25,26)21-15-17-14-16(2)22-20(23-17)24-9-12-27-13-10-24/h5-8,14,21H,3-4,9-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAABVWUSNHAHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.